Fmoc-Gly-Gly-Gly-OH
Overview
Description
. This compound is characterized by its ability to be cleaved in lysosomes, making it valuable in targeted drug delivery systems.
Mechanism of Action
Target of Action
Fmoc-Gly-Gly-Gly-OH, also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycylglycine, is primarily used as a linker in the construction of antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the specific antigens on the surface of cells that the ADC is designed to recognize and bind to.
Mode of Action
The this compound compound acts as a linker that connects the antibody to the drug in an ADC Once the ADC binds to the target antigen, it is internalized into the cell where the linker is cleaved, releasing the drug to exert its therapeutic effect .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the endocytic pathway . After the ADC binds to the target antigen, it is internalized into the cell through endocytosis. Inside the cell, the ADC is transported to the lysosome, where the acidic environment triggers the cleavage of the this compound linker, releasing the drug .
Pharmacokinetics
The pharmacokinetics of this compound is largely determined by the properties of the ADC it is part of. The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the ADC influence the bioavailability of the drug. The linker itself is designed to be stable in the bloodstream to prevent premature release of the drug. It is only cleaved once the ADC is internalized into the target cell .
Result of Action
The cleavage of the this compound linker inside the target cell results in the release of the drug, allowing it to exert its therapeutic effect . The specific molecular and cellular effects depend on the nature of the drug attached to the ADC.
Action Environment
The action of this compound is influenced by the intracellular environment of the target cell . The linker is designed to be stable in the extracellular environment and in the bloodstream, but cleavable in the acidic environment of the lysosome. This ensures that the drug is released only within the target cell, minimizing damage to healthy cells .
Biochemical Analysis
Biochemical Properties
Fmoc-Gly-Gly-Gly-OH interacts with various enzymes, proteins, and other biomolecules. It is used in solid-phase peptide synthesis techniques, which involve the step-by-step assembly of amino acids while attached to an insoluble resin support . This process allows for the removal of reaction by-products at each step via a simple wash .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanism of this compound is complex and depends on the specific biochemical context in which it is used.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and it can have effects on its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function can vary. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-Gly-Gly-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first glycine residue to a resin, followed by the sequential addition of the remaining glycine residues. The Fmoc (fluorenylmethyloxycarbonyl) group is used to protect the amino group during the synthesis. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . After the peptide chain is assembled, the Fmoc group is removed using a base such as piperidine, and the peptide is cleaved from the resin using trifluoroacetic acid (TFA) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high efficiency and yield. The final product is purified using techniques such as reverse-phase high-performance liquid chromatography (HPLC) to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Gly-Gly-Gly-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group is removed using bases like piperidine, forming dibenzofulvene and the free amine.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: DIC and HOBt are used for coupling reactions to form peptide bonds.
Major Products Formed
The major products formed from these reactions include the desired peptide sequences and by-products such as dibenzofulvene from the deprotection of the Fmoc group .
Scientific Research Applications
Fmoc-Gly-Gly-Gly-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-Gly-OH: Another lysosomally cleavable linker used in ADCs.
Fmoc-Gly-OH: Used in peptide synthesis but lacks the additional glycine residues.
Uniqueness
Fmoc-Gly-Gly-Gly-OH is unique due to its three glycine residues, which provide additional flexibility and stability in peptide synthesis and bioconjugation applications. Its ability to be cleaved in lysosomes makes it particularly valuable in targeted drug delivery systems .
Properties
IUPAC Name |
2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6/c25-18(23-11-20(27)28)9-22-19(26)10-24-21(29)30-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,22,26)(H,23,25)(H,24,29)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYBSGRVYRPYLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427068 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycylglycylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170941-79-4 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycylglycylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Fmoc-Gly-Gly-Gly-OH contribute to the properties of the injectable polymer network described in the research?
A1: this compound, a low-molecular-weight peptide gelator, acts as a reinforcing filler within the pre-existing hybrid polymer network []. This means that it assembles within the network through non-covalent interactions, primarily hydrogen bonding, to form a secondary network. This double network (DN) structure contributes to the enhanced mechanical properties, such as increased stiffness and self-healing ability, observed in the final material [].
Q2: What specific characterization techniques were employed to confirm the incorporation and interaction of this compound within the hybrid polymer network?
A2: The research utilized Fourier transform infrared spectroscopy (FTIR) and thermal analysis to confirm the formation of the double network and characterize the interactions between the hybrid polymer network and this compound []. FTIR helped identify specific functional groups and potential interactions, while thermal analysis provided insights into the thermal stability and phase transitions of the material, further supporting the successful incorporation of the peptide gelator.
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